3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Drug Development Potential
The synthesis of methylbenzenesulfonamide derivatives, including structures similar to 3-chloro-4-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, has been noted for their potential as CCR5 antagonists, targeting the prevention of HIV-1 infection. This highlights the compound's relevance in therapeutic interventions against viral infections (Cheng De-ju, 2015).
Antimicrobial Activity
Research on benzenesulfonamide derivatives has revealed significant antimicrobial activity against various microbial strains, indicating the compound's utility in developing new antimicrobial agents. This is exemplified by the synthesis and characterization of novel benzenesulfonamide derivatives, which exhibited notable antimicrobial effectiveness (N. Desai, Atul H. Makwana, R. Senta, 2016).
Metal Coordination and Molecular Structures
The compound's derivatives have been investigated for their metal coordination properties, offering insights into their structural and supramolecular characteristics. For instance, N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their potential as ligands in metal coordination, providing foundational knowledge for further chemical and pharmacological research (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Corrosion Inhibition
Further studies extend the compound's application to the field of materials science, where derivatives have been assessed for their corrosion inhibition properties on iron, demonstrating the broader applicability of these sulfonamide derivatives in protecting metals from corrosion (S. Kaya, Lei Guo, et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-14-4-5-17(11-18(14)19)25(23,24)21-12-15-6-9-22(10-7-15)16-3-2-8-20-13-16/h2-5,8,11,13,15,21H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJILDFSZODKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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